molecular formula C6H6N6O2 B020092 Temozolomide-d3 CAS No. 208107-14-6

Temozolomide-d3

Numéro de catalogue B020092
Numéro CAS: 208107-14-6
Poids moléculaire: 197.17 g/mol
Clé InChI: BPEGJWRSRHCHSN-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of temozolomide and its derivatives, including temozolomide-d3, typically involves chemical reactions that allow for the incorporation of the desired isotopes or modifications. An efficient and practical method for the radiosynthesis of [11C]temozolomide has been reported, which could be adapted for the synthesis of deuterated versions by substituting the appropriate deuterated precursors (Moseley et al., 2012).

Molecular Structure Analysis

The molecular structure of temozolomide has been extensively analyzed, providing insights into its mode of action and the potential effects of isotope labeling. Studies using density functional theory (DFT) have examined the structure and spectroscopic properties of temozolomide, which are critical for understanding how modifications like deuteration might affect its behavior (Rijal et al., 2022).

Chemical Reactions and Properties

Temozolomide undergoes a pH-dependent hydrolysis to form the active methyldiazonium cation, which alkylates DNA, leading to cytotoxic effects. The introduction of deuterium could potentially affect the rate of this hydrolysis and, consequently, the drug's pharmacokinetics and dynamics. Such modifications can alter the stability of temozolomide in physiological conditions, impacting its therapeutic window and effectiveness (Dutra et al., 2022).

Physical Properties Analysis

The physical properties of temozolomide, such as solubility, stability, and crystalline form, are essential for its formulation and delivery. Modifications like deuteration can influence these properties, potentially enhancing the drug's oral bioavailability or stability. For instance, the X-ray crystal structure analysis of temozolomide hydrochloride dihydrate provides insights into the drug's solid-state characteristics, which are fundamental for understanding how deuteration might affect its physical properties (Babu et al., 2013).

Chemical Properties Analysis

The chemical properties of temozolomide, including its reactivity, mechanism of action, and interactions with biological molecules, are crucial for its anticancer effects. Studies on the hydrogen-bonded and stacked geometries of the temozolomide dimer have provided insights into how intermolecular interactions contribute to its stability and reactivity. These properties may be altered in the deuterated form, affecting its efficacy (Kasende et al., 2016).

Applications De Recherche Scientifique

  • Glioblastoma Multiforme and Anaplastic Astrocytoma Treatment : Temozolomide is primarily used as an oral alkylating agent in treating glioblastoma multiforme and anaplastic astrocytoma, which are aggressive brain tumors (Wesolowski, Rajdev, & Mukherji, 2010). It is approved for use in newly diagnosed glioblastoma and is under investigation for other diseases like lower-grade glioma, brain metastases, and melanoma (Mutter & Stupp, 2006).

  • Combination Chemotherapy in Metastatic Melanoma : Temozolomide shows potential when combined with other chemotherapy agents for advanced metastatic melanoma and high-grade malignant glioma (Danson & Middleton, 2001).

  • Synergy with Radiation Therapy : In certain human glioma cell lines, combining temozolomide with X-rays has been found to enhance cell killing, depending on the specific cell line (van Rijn et al., 2000).

  • Radiotherapy Enhancement in Glioblastoma : Temozolomide, combined with radiotherapy, has shown a significant extension of survival in patients with newly diagnosed glioblastoma. This combined approach leads to improved overall survival compared to radiotherapy alone (Stupp et al., 2009).

  • Effectiveness Against Brain Metastases from Melanoma : Temozolomide has been well tolerated and demonstrated activity in treating brain metastases originating from metastatic melanoma (Agarwala et al., 2004).

  • Potential in Low-Grade Glioma : In a phase II trial, temozolomide showed activity in the treatment of progressive low-grade glioma, with a notable objective response rate (Quinn et al., 2003).

  • Investigation of Resistance Mechanisms : Studies have investigated the molecular mechanisms leading to temozolomide resistance in gliomas, which is a significant challenge in its clinical application. Over-expression of MGMT and lack of certain DNA repair pathways in glioma cells have been identified as key factors in resistance (Lee, 2016).

Safety And Hazards

Temozolomide, the parent compound of Temozolomide-d3, is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, genetic defects, cancer, and may damage fertility or the unborn child .

Orientations Futures

Temozolomide, the parent compound of Temozolomide-d3, has shown a notable advancement in pituitary tumor treatment with a remarkable improvement rate in the 5-year overall survival and 5-year progression-free survival in both aggressive pituitary adenomas and pituitary carcinomas . Future research is focusing on new possibilities of targeted therapy .

Propriétés

IUPAC Name

4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEGJWRSRHCHSN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440717
Record name Temozolomide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temozolomide-d3

CAS RN

208107-14-6
Record name Temozolomide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208107-14-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Temozolomide-d3
Reactant of Route 2
Reactant of Route 2
Temozolomide-d3
Reactant of Route 3
Reactant of Route 3
Temozolomide-d3
Reactant of Route 4
Reactant of Route 4
Temozolomide-d3
Reactant of Route 5
Reactant of Route 5
Temozolomide-d3
Reactant of Route 6
Reactant of Route 6
Temozolomide-d3

Citations

For This Compound
3
Citations
A Muggeri, M Vago, S Pérez, M Rubio, C González… - Drugs in R&D, 2017 - Springer
… The lower limit of quantification (LLOQ) for temozolomide was 0.1 µg/mL, and the internal standard was temozolomide-d3 [12]. Both the validated range and the sensitivity of the …
Number of citations: 4 link.springer.com
C Hu, Q Lin, C Liu, J Liu, X Chen, X Li, G Zhao… - Cancer Chemotherapy …, 2020 - Springer
… Temozolomide-d3 was used as internal standard. The plasma standard curves ranged from 10.0 to 10,000 ng/mL. Excluded LLOQ, intra-batch accuracy bias and precision were 0.8–…
Number of citations: 2 link.springer.com
C Yan, DC Brunson, Q Tang, D Do, NA Iftimia… - Cell, 2019 - cell.com
… Briefly, stock solution of temozolomideD3 and olaparib-D4 was dissolved in either acidic … 200 ml of temozolomide-D3 or 250 ml of olaparib-D4 working solution was added into fish …
Number of citations: 205 www.cell.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.